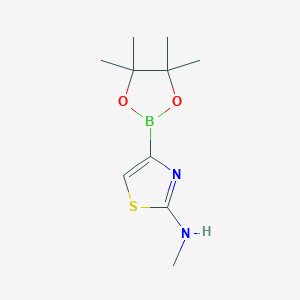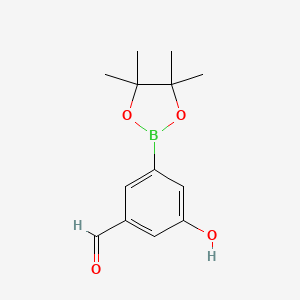
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound that is an intermediate with both phenol and borate functional groups . It has a molecular formula of C11H15BBrNO2 and a molecular weight of 283.96 .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of these compounds have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using Density Functional Theory (DFT), which were compared with the X-ray diffraction value .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . The compound has a melting point of 130.0 134.0 °C and is soluble in toluene .科学研究应用
Medicinal Chemistry: Drug Development
The boronic ester moiety of this compound is instrumental in the synthesis of drug candidates. It’s used to create chiral centers or modify pharmacophores, which are crucial for the activity of drugs. Its role in developing cholinergic drugs to treat gastrointestinal diseases is a prime example of its application in medicinal chemistry .
Neuroscience: Modulators of mGluR5
Similar compounds have been utilized in the synthesis of oxazolidinone derivatives, which act as modulators of the mGluR5 receptor. This application is significant in neuroscience research, particularly for understanding and treating neurological disorders .
安全和危害
作用机制
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting a broad range of potential targets .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through covalent bonding . The boron atom forms reversible covalent bonds with biological molecules, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent bonds .
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent bonds with biological molecules can lead to changes in the function of these molecules .
Action Environment
Factors such as ph and temperature can influence the reactivity of boronic acids and their derivatives .
属性
IUPAC Name |
2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSUEFOXBHBNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














